(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
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Overview
Description
The compound (2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid is a complex organic molecule It is characterized by multiple amino acid residues linked together, forming a peptide-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a series of peptide bond formations between amino acid residues. Each step typically requires the activation of the carboxyl group of one amino acid and the nucleophilic attack by the amino group of another. Common reagents used in these reactions include carbodiimides (e.g., DCC), coupling agents (e.g., HOBt), and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves repeated cycles of deprotection, coupling, and washing, followed by cleavage from the resin and purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Certain amino acid residues, such as methionine, can be oxidized to sulfoxides or sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Functional groups on the side chains of amino acids can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Its structure can be used to investigate protein folding, stability, and interactions.
Medicine: It may serve as a lead compound for developing peptide-based drugs or therapeutic agents.
Industry: Its unique properties can be exploited in the development of biomaterials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, metabolic regulation, or immune response modulation. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Glutaminase Inhibitor, Compound 968: A cell-permeable inhibitor of mitochondrial glutaminase, used in cancer research.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with multiple functional groups, used in various industrial applications.
Uniqueness
The uniqueness of (2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid lies in its complex structure and the specific sequence of amino acids, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C64H99N14O24P |
---|---|
Molecular Weight |
1479.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H99N14O24P/c1-7-33(5)51(74-56(89)39(27-35-18-20-36(21-19-35)102-103(99,100)101)70-55(88)41(30-49(82)83)71-54(87)40(29-47(67)79)69-53(86)37(66)28-48(80)81)60(93)75-52(34(6)8-2)63(96)78-25-13-17-46(78)59(92)72-42(26-32(3)4)61(94)76-23-12-16-45(76)58(91)73-43(31-50(84)85)62(95)77-24-11-15-44(77)57(90)68-38(64(97)98)14-9-10-22-65/h18-21,32-34,37-46,51-52H,7-17,22-31,65-66H2,1-6H3,(H2,67,79)(H,68,90)(H,69,86)(H,70,88)(H,71,87)(H,72,92)(H,73,91)(H,74,89)(H,75,93)(H,80,81)(H,82,83)(H,84,85)(H,97,98)(H2,99,100,101)/t33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |
InChI Key |
HDOXTMDNQOKTNF-ICWOOOQGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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